molecular formula C12H8ClF3N2O2 B12219901 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12219901
M. Wt: 304.65 g/mol
InChI Key: LFZAENMJEQBRIV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound known for its unique structure and properties. It features a pyrazole ring substituted with a 4-chlorobenzyl group and a trifluoromethyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The 4-chlorobenzyl group can participate in π-π interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-sulfonic acid

Comparison: 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to the presence of both the 4-chlorobenzyl and trifluoromethyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorobenzyl group provides specific binding interactions with target proteins. These features make it a valuable compound for various applications compared to its analogs.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)

InChI Key

LFZAENMJEQBRIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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